molecular formula C13H21ClN2O2 B000508 Procaine hydrochloride CAS No. 51-05-8

Procaine hydrochloride

Cat. No. B000508
CAS RN: 51-05-8
M. Wt: 272.77 g/mol
InChI Key: HCBIBCJNVBAKAB-UHFFFAOYSA-N
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Description

Procaine hydrochloride is a local anesthetic used primarily in oral surgery . It is an ester anesthetic that has a slow onset and a short duration of action . It is mainly used for infiltration anesthesia, peripheral nerve block, and spinal block . It is also known as Novocain .


Synthesis Analysis

The synthesis of Procaine starts with benzocaine, a topical anesthetic . A different side chain is attached to where the O‐CH2‐CH3 is attached to benzocaine, which changes the solubility/binding ability of the new anesthetic, procaine .


Molecular Structure Analysis

The molecular formula of Procaine is C13H20N2O2 . Its average mass is 236.310 Da and its mono-isotopic mass is 236.152481 Da .


Chemical Reactions Analysis

Procaine has been found to inhibit cell death due to viral infection at millimolar concentrations, indicating decreased viral replication . The concentration of procaine can reduce the amounts of both SARS-CoV-2 and influenza viruses .


Physical And Chemical Properties Analysis

Procaine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has properties of acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, skin sensitization, and specific target organ toxicity (single exposure) .

Mechanism of Action

Target of Action

Procaine hydrochloride primarily targets the voltage-gated sodium channels in the neuronal cell membrane of peripheral nerves . These channels play a crucial role in the initiation and conduction of nerve impulses.

Mode of Action

Procaine hydrochloride acts by inhibiting sodium influx through these voltage-gated sodium channels . When the influx of sodium is interrupted, an action potential cannot arise, and signal conduction is thus inhibited . This interruption of nerve impulses leads to a loss of sensation in the administered area .

Biochemical Pathways

Procaine hydrochloride, being an ester anesthetic, is metabolized in the plasma by the enzyme pseudocholinesterase through hydrolysis into para-aminobenzoic acid (PABA) . PABA is then excreted by the kidneys into the urine .

Pharmacokinetics

When administered through continuous intravenous infusion, the steady-state plasma level is reached within 20 to 30 minutes . The elimination half-life of procaine hydrochloride is approximately 7.7 minutes , and about 80% of its metabolites are excreted in the urine .

Result of Action

The primary result of procaine hydrochloride’s action is the production of local or regional anesthesia . It is particularly used for oral surgery . Procaine hydrochloride, like cocaine, has the advantage of constricting blood vessels which reduces bleeding, unlike other local anesthetics like lidocaine . The interruption of nerve impulses leads to a loss of sensation in the administered area, providing effective pain relief for patients undergoing localized procedures .

Action Environment

It can penetrate the central nervous system and the fetal plasma

Safety and Hazards

Procaine is toxic if swallowed and causes skin irritation and serious eye damage . It may cause respiratory irritation and an allergic skin reaction . It is advised to wash off immediately with plenty of water for at least 15 minutes if it comes into contact with the skin .

Future Directions

Procaine has been investigated as an oral entry inhibitor in treatment-experienced HIV patients . It has also been found to inhibit SARS-CoV-2 in vitro, making it potentially useful for treating COVID-19 .

properties

IUPAC Name

2-(diethylamino)ethyl 4-aminobenzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H20N2O2.ClH/c1-3-15(4-2)9-10-17-13(16)11-5-7-12(14)8-6-11;/h5-8H,3-4,9-10,14H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCBIBCJNVBAKAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC(=O)C1=CC=C(C=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1044435
Record name Procaine hydrochloride
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Molecular Weight

272.77 g/mol
Source PubChem
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Product Name

Procaine hydrochloride

CAS RN

51-05-8
Record name Procaine hydrochloride
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Record name Procaine hydrochloride [USP:JAN]
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Record name Benzoic acid, 4-amino-, 2-(diethylamino)ethyl ester, hydrochloride (1:1)
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Record name Procaine hydrochloride
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Record name Procaine hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: Procaine hydrochloride primarily acts as a local anesthetic by reversibly binding to and blocking voltage-gated sodium channels in nerve cells. [, ] This action prevents the transmission of nerve impulses, leading to a localized loss of sensation.

A: Beyond its anesthetic properties, procaine hydrochloride has been investigated for its potential to inhibit monoamine oxidase (MAO). [] This enzyme plays a role in breaking down neurotransmitters like serotonin and dopamine. Studies have shown that a specially formulated preparation of procaine hydrochloride called Gerovital H3 exhibited MAO inhibitory activity, although weaker than the known MAO inhibitor iproniazid. []

A: Research suggests that procaine hydrochloride can enhance the antitumor activity of cisplatin when administered to mice bearing P388 tumors. [] The timing of administration influenced the extent of this enhancement, with administration after cisplatin showing the most significant increase in life span and cure rate. []

A: The molecular formula of procaine hydrochloride is C13H21ClN2O2, and its molecular weight is 272.77 g/mol. [, ]

ANone: Researchers utilize various spectroscopic techniques to analyze procaine hydrochloride, including:

  • UV-Vis spectrophotometry: This technique is widely used for both qualitative and quantitative analysis of procaine hydrochloride, often relying on its absorbance at specific wavelengths. [, , , , , , , , , ]
  • Fluorescence spectrophotometry: Procaine hydrochloride, upon hydrolysis in alkaline conditions, yields 4-aminobenzoate, which exhibits fluorescence. This property enables sensitive detection of procaine hydrochloride. []
  • Resonance Rayleigh scattering: This technique has been explored using nanogold as a probe, where the interaction with procaine hydrochloride leads to the formation of super-molecular structures with enhanced scattering intensity. []

ANone: The stability of procaine hydrochloride injection is influenced by various factors, including:

  • Temperature: Elevated temperatures can accelerate degradation. Studies have shown significant content reduction after storage at 40°C for six months. []
  • Humidity: High humidity levels can also negatively impact stability. []
  • Light exposure: Light can contribute to procaine hydrochloride degradation. []
  • Container material: The type of container material can affect stability. For instance, butyl rubber stoppers used in some injection vials have been shown to influence the stability of procaine hydrochloride. []
  • Presence of impurities: Impurities, like iron ions, can impact the accuracy of procaine hydrochloride assays and potentially affect stability. []

ANone: Researchers have explored different approaches to improve stability:

  • Addition of excipients: Adding substances like sodium chloride, activated carbon, and EDTA-2Na to the formulation has been shown to enhance stability. [, ] Sodium chloride adjusts osmotic pressure, activated carbon adsorbs impurities, and EDTA-2Na chelates metal ions that could catalyze degradation. [, ]
  • Buffering the solution: Buffering the solution to a pH of 7.3-7.6 with tromethamine can improve stability, particularly in cardioplegia formulations. []
  • Controlling storage conditions: Storing procaine hydrochloride injection in glass vials protected from light and under refrigerated conditions (4°C) can prolong its shelf-life significantly. []

ANone: Yes, procaine hydrochloride is incorporated into various pharmaceutical formulations:

  • Injections: Procaine hydrochloride injection is a common formulation, often used as a local anesthetic. [, , , , , , , , ]
  • Ointments: Procaine hydrochloride can be incorporated into ointments for topical applications. []
  • Tablets: Procaine hydrochloride is found in tablet formulations like compound Yikangning tablets. [, ]
  • Oral solutions: Compound gentamycin sulfate and procaine hydrochloride oral solution is an example of a liquid formulation. []
  • Granules: Procaine hydrochloride can be formulated as granules for reconstitution before use. []
  • Liniments: Compound triamcinolone acetonide acetate liniment is an example of a procaine hydrochloride-containing liniment. []

ANone: Procaine hydrochloride itself is not typically recognized for its catalytic properties. The research focuses primarily on its role as a pharmaceutical compound, particularly as a local anesthetic and for its potential in specific applications like enhancing cisplatin's antitumor activity.

ANone: While the provided research papers don't delve deeply into computational studies on procaine hydrochloride, it's worth noting that computational chemistry techniques like molecular docking and QSAR modeling could be valuable for:

      A: Procaine hydrochloride undergoes rapid hydrolysis by plasma cholinesterase, primarily in the liver, to yield para-aminobenzoic acid (PABA) and diethylaminoethanol. [, , , ] PABA is further metabolized and excreted in the urine.

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